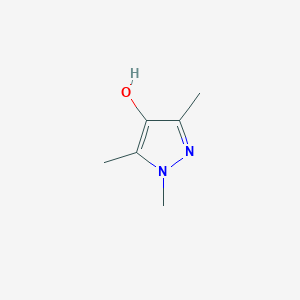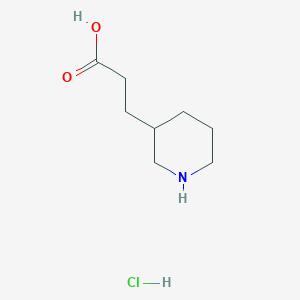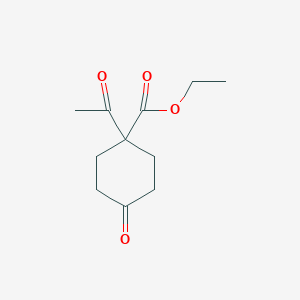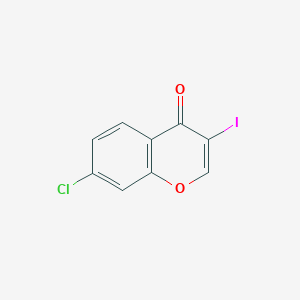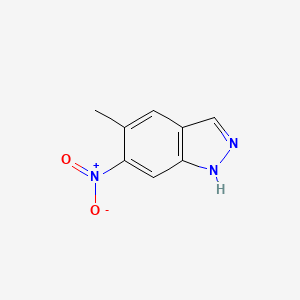
5-methyl-6-nitro-1H-indazole
Overview
Description
5-Methyl-6-nitro-1H-indazole is an organic compound with the molecular weight of 177.16 . It has the IUPAC name of 5-methyl-6-nitro-1H-indazole and the InChI code of 1S/C8H7N3O2/c1-5-2-6-4-9-10-7(6)3-8(5)11(12)13/h2-4H,1H3,(H,9,10) .
Synthesis Analysis
The synthesis of indazoles, including 5-methyl-6-nitro-1H-indazole, has been a topic of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 5-methyl-6-nitro-1H-indazole consists of a fused pyrazole and benzene ring, with a nitro group (-NO2) attached to the 6th carbon and a methyl group (-CH3) attached to the 5th carbon .Chemical Reactions Analysis
Indazoles can undergo various chemical reactions. For instance, 1,3-dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions .Physical And Chemical Properties Analysis
5-Methyl-6-nitro-1H-indazole is a solid at room temperature. The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Chemical Transformations
- Synthesis Process : 5-methyl-6-nitro-1H-indazole is synthesized through N-methylation, catalytic reduction, and nucleophilic substitution processes. This synthesis plays a key role in developing various indazole derivatives with potential biological activities. For example, the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole involves the use of 5-nitro-1H-indazole (El’chaninov, Aleksandrov, & Stepanov, 2018).
Biological and Pharmacological Applications
- Antitumor Activities : N-(2′-arylaminepyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, synthesized from 3-methyl-6-nitro-1H-indazole, exhibited significant antitumor activities (Chu De-qing, 2011).
- Antibacterial Properties : Novel compounds like isoxazolo[4,3-e]indazole, derived from 1-methyl-5-nitro-1H-indazole, have been studied for their antibacterial activities against Gram-positive and Gram-negative bacterial species (Ghaemi & Pordel, 2016).
Chemical Properties and Applications
- Electrochemical Analysis : Derivatives like 2-(5-Hydroxyimino-1-alkyl-4,5-dihydro-1H-4-indazolyliden)-2-arylacetonitriles, synthesized from 1-alkyl-5-nitro-1H-indazole, have been studied for their electrochemical properties and potential as green dyes (Pordel, Beyramabadi, & Mohammadinejad, 2014).
Material Science Applications
- Corrosion Inhibition : Studies on indazole derivatives like 5-aminoindazole and 5-nitroindazole have been conducted to explore their effectiveness as corrosion inhibitors for carbon steel, highlighting the potential material science applications of similar indazole compounds (Xu, Zhang, Guo, Feng, & Tan, 2019).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
Mechanism of Action
Target of Action
5-Methyl-6-Nitro-1H-Indazole is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole-containing compounds have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease Similar compounds such as 6-nitroindazole have been found to target nitric oxide synthase, inducible and nitric oxide synthase, endothelial .
Mode of Action
Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . This plays a role in the treatment of diseases induced by these kinases, such as cancer .
Biochemical Pathways
It is known that nitric oxide synthase, one of the targets of similar compounds, produces nitric oxide (no) which is implicated in vascular smooth muscle relaxation through a cgmp-mediated signal transduction pathway . NO also mediates vascular endothelial growth factor (VEGF)-induced angiogenesis .
Result of Action
Indazole derivatives have been found to have anti-inflammatory, anticancer, antidepressant, anti-inflammatory, and antibacterial properties .
properties
IUPAC Name |
5-methyl-6-nitro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-6-4-9-10-7(6)3-8(5)11(12)13/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWAXIMNWVYSMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505244 | |
| Record name | 5-Methyl-6-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72521-00-7 | |
| Record name | 5-Methyl-6-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





